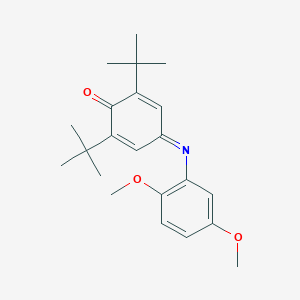
3,3-Dibenzylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibenzylpentane-2,4-dione, also known as DBPD, is a chemical compound that belongs to the family of cyclic diketones. It is a yellow crystalline solid that has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. DBPD has been found to possess a unique molecular structure that makes it a versatile building block for the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
3,3-Dibenzylpentane-2,4-dione has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been found to be a versatile building block for the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and natural products. This compound has also been used as a starting material for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridazines.
Wirkmechanismus
The mechanism of action of 3,3-Dibenzylpentane-2,4-dione is not well understood. However, it has been proposed that this compound may act as a Michael acceptor and undergo nucleophilic addition reactions with various biological molecules such as proteins and nucleic acids. This may result in the formation of covalent adducts that may alter the biological activity of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been found to possess antioxidant and anti-inflammatory properties. This compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. These effects may be attributed to the ability of this compound to interact with various biological molecules and alter their activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3-Dibenzylpentane-2,4-dione is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, which may affect the yield and purity of the final product. This compound is also relatively unstable and may decompose over time, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for the research on 3,3-Dibenzylpentane-2,4-dione. One of the potential applications of this compound is in the synthesis of novel chiral ligands for asymmetric catalysis. This compound can also be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. The mechanism of action of this compound can be further studied to understand its interaction with various biological molecules. The biochemical and physiological effects of this compound can also be studied in more detail to explore its potential applications in the field of medicine.
Synthesemethoden
3,3-Dibenzylpentane-2,4-dione can be synthesized by the reaction of benzylideneacetone with benzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via a Claisen-Schmidt condensation reaction, which results in the formation of the this compound molecule. The yield of this compound can be improved by using a solvent such as toluene or chloroform and by optimizing the reaction conditions such as temperature and reaction time.
Eigenschaften
| 53316-00-0 | |
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3,3-dibenzylpentane-2,4-dione |
InChI |
InChI=1S/C19H20O2/c1-15(20)19(16(2)21,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
IKFXMLZJSMZDSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
| 53316-00-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



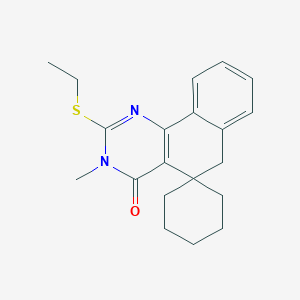


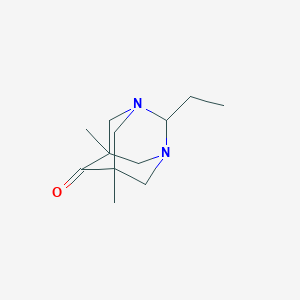
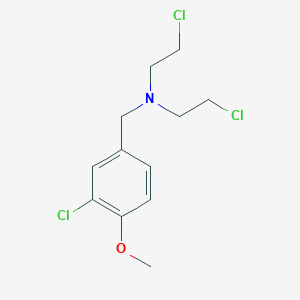
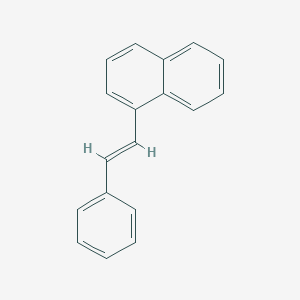
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
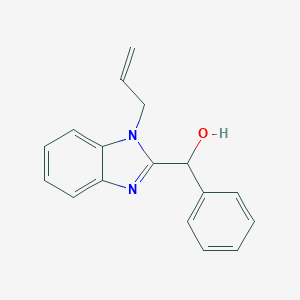


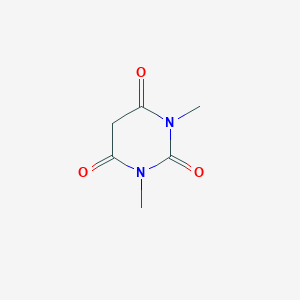
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
